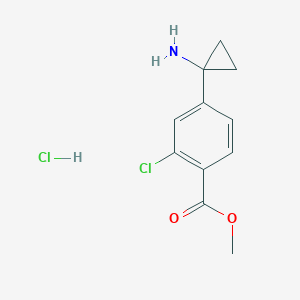

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride

Description

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride is a structurally distinct benzoate ester derivative characterized by a 2-chloro substituent on the aromatic ring and a 1-aminocyclopropyl group at the para position. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.68 g/mol and a CAS registry number of 1014645-87-4 . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical and biochemical research, particularly in ELISA kits, antibody production, and molecular biology . The compound’s unique combination of electron-withdrawing (chloro) and electron-donating (aminocyclopropyl) groups creates a balanced electronic profile, influencing its reactivity and stability in synthetic pathways.

Properties

IUPAC Name |

methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVGBNLFBALFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride typically involves multiple steps. One common method starts with the chlorination of methyl 4-(1-aminocyclopropyl)benzoate, followed by the introduction of the hydrochloride group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Step 1: Formation of the Methyl Ester

This step involves converting a carboxylic acid derivative (e.g., 4-(1-aminocyclopropyl)-2-chlorobenzoic acid) into its methyl ester. A common method uses methylation reagents like methyl sulfate or methyl chlorides in the presence of a base (e.g., Hunig’s base) and a coupling agent (e.g., BOP Reagent) in polar aprotic solvents such as DMF .

Step 3: Hydrochloride Salt Formation

The final step involves protonation of the amine group with HCl to form the hydrochloride salt. This enhances stability and solubility .

| Reaction Component | Role | Example Conditions |

|---|---|---|

| Acid | Protonates amine | TFA (1.2 mL) |

| Workup | Extracts and purifies product | EtOAc, NaHCO₃, brine |

Reaction Conditions and Yields

Data from analogous reactions provide insights into optimal conditions:

| Reaction Type | Yield | Key Conditions | Source |

|---|---|---|---|

| Methyl esterification | 60–95% | DMF, methyl sulfate, Hunig’s base | |

| Amide coupling | ~90% | BOP Reagent, TFA, DMF | |

| Hydrochloride salt | – | TFA, EtOAc, NaHCO₃ |

Esterification Mechanism

Methylation reagents (e.g., methyl sulfate) react with the carboxylic acid under basic conditions, forming the methyl ester via nucleophilic attack .

Reaction Scheme :

Amide Bond Formation

Coupling agents like BOP Reagent activate the carboxylic acid, facilitating nucleophilic attack by the amine group .

Reaction Scheme :

Challenges and Considerations

-

Selectivity : The phosphatase activity of enzymes like E1 is highly selective, requiring precise reaction control to avoid side products .

-

Stability : Intermediate enol forms (e.g., II in Scheme IV ) may require rapid conversion to avoid decomposition.

-

Purification : Workup steps (e.g., washing with NaHCO₃, brine) are critical to remove impurities .

Scientific Research Applications

Medicinal Chemistry

Receptor Antagonism

One of the primary applications of methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride is its role as an antagonist for specific receptors. It has been studied for its effects on the EP4 receptor, which is implicated in chronic renal failure and diabetic nephropathy. Research indicates that compounds similar to this compound may help in managing these conditions by modulating receptor activity .

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of this compound. Investigations into its structure-activity relationship suggest that modifications to the cyclopropyl group could enhance its efficacy against various cancer cell lines. The compound's ability to inhibit cell proliferation in vitro has been documented, indicating a promising avenue for further research .

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique structure allows for further chemical modifications, making it a valuable building block in pharmaceutical chemistry. The compound can be utilized to synthesize derivatives that exhibit enhanced biological activities .

Catalytic Applications

This compound has been explored for use in catalytic applications, particularly in reactions involving palladium complexes. Its functional groups facilitate various coupling reactions, which are essential in the development of complex organic molecules .

Case Study 1: Chronic Renal Failure Treatment

A study published in a peer-reviewed journal examined the effects of this compound on animal models of chronic renal failure. The results indicated a significant reduction in renal fibrosis and improvement in kidney function markers, suggesting its therapeutic potential .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, supporting its use as a potential anticancer agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| EP4 Receptor Antagonism | Inhibition of receptor activity | |

| Anticancer Activity | Reduced cell proliferation | |

| Renal Protection | Improved kidney function markers |

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride with key analogs, focusing on structural features, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Substituent Position and Electronic Effects

- Chlorine Position : The 2-chloro substituent in the target compound (vs. 3-chloro in methyl 3-chlorobenzoate) directs electrophilic aromatic substitution to the meta position due to its strong electron-withdrawing inductive effect . In contrast, methyl 3-chlorobenzoate exhibits different regioselectivity in reactions.

- Aminocyclopropyl Group: The 4-(1-aminocyclopropyl) moiety introduces steric bulk and electron-donating character via the amine group, counterbalancing the electron-withdrawing chloro group. This duality may stabilize transition states in coupling reactions, a feature absent in simpler analogs like methyl 2-chlorobenzoate .

Functional Group Comparisons

- Hydrochloride Salt: The hydrochloride form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., methyl 4-(1-aminocyclopropyl)benzoate) . This property is critical for biological assays requiring polar solvents.

- Nitro vs. Amino Groups: Methyl 2-nitrobenzoate (electron-withdrawing nitro group) deactivates the aromatic ring more strongly than the target compound’s aminocyclopropyl group, limiting its utility in nucleophilic aromatic substitution .

Stability and Reactivity

- Acid-Base Behavior : The hydrochloride salt’s amine group (pKa ~9–10) can act as a weak base in buffered systems, unlike neutral esters such as methyl 2-chlorobenzoate .

Biological Activity

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a chlorobenzoate moiety and a cyclopropyl amine group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorobenzoate part may serve as a scaffold for enzyme inhibition, while the aminocyclopropyl group could facilitate binding to receptor sites, potentially modulating signaling pathways.

Key Mechanisms Identified:

- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation: Possible interaction with neurotransmitter receptors, influencing neurobiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.

- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation in vitro, indicating its potential as an anti-inflammatory agent.

- Antitumor Activity: Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, warranting further investigation into its anticancer properties.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial isolates. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory properties of the compound by examining its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation reactions using 2-chlorobenzoyl chloride and cyclopropane-containing amine precursors. Catalytic optimization is critical: heterogeneous basic catalysts like SBA-Pr-NH2 (a mesoporous silica-based catalyst) enhance reaction efficiency by providing high surface area and recyclability . Click chemistry using Cu(I) catalysts can also functionalize silsesquioxane frameworks, though this is more common for structural analogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of NMR (¹H/¹³C) to confirm the cyclopropane ring and ester/amine functionalities. HPLC (≥95% purity) is essential for quantifying impurities, as noted in reagent catalogs . Mass spectrometry (ESI-MS) can validate the molecular ion peak (theoretical m/z 227.68 for [M+H]⁺) .

Q. What storage conditions are recommended to ensure compound stability?

- Methodology : Store as a lyophilized powder at room temperature in a desiccator to prevent hydrolysis of the ester group. For long-term stability (>1 year), aliquot and store at -20°C under inert gas (e.g., argon) .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges in the 1-aminocyclopropane moiety?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation) can control stereochemistry. For example, rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride derivatives require resolution via chiral HPLC or enzymatic kinetic resolution . Computational modeling (DFT) aids in predicting transition states for enantiomer formation .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodology : Systematic solubility studies in polar aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents should be conducted. For instance, the hydrochloride salt form increases water solubility due to ionic interactions, but may precipitate in buffered solutions (pH >7). Use Hansen solubility parameters (HSPiP software) to predict miscibility .

Q. What advanced analytical techniques are suitable for studying degradation pathways?

- Methodology : Accelerated stability studies (40°C/75% RH) with LC-MS/MS monitoring can identify degradation products (e.g., ester hydrolysis to benzoic acid derivatives). Isotopic labeling (e.g., ¹⁵N-amine) aids in tracking degradation kinetics .

Q. How is this compound utilized as a synthetic intermediate in drug discovery?

- Methodology : The 1-aminocyclopropane group is a key pharmacophore in α₂-adrenergic receptor agonists and kinase inhibitors. For example, it serves as a precursor in patented routes for oncology therapeutics, where the cyclopropane ring enhances metabolic stability . Structure-activity relationship (SAR) studies often modify the chlorobenzoate moiety to optimize target binding .

Q. What computational tools predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.